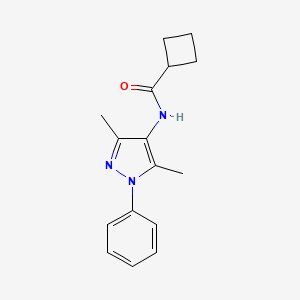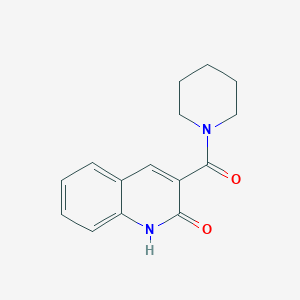
3-(morpholine-4-carbonyl)-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(morpholine-4-carbonyl)-1H-quinolin-2-one, also known as MQ1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug development, cancer therapy, and neuroscience. MQ1 is a heterocyclic compound that belongs to the class of quinoline derivatives. It has a molecular weight of 294.32 g/mol and a chemical formula of C15H14N2O3.
Mécanisme D'action
The mechanism of action of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the initiation of apoptosis. It has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. In addition, 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which could be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in lab experiments is its high potency and specificity. It has been shown to have a low IC50 value, indicating that it can inhibit the activity of enzymes and signaling pathways at low concentrations. In addition, 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been found to have a high selectivity for cancer cells, which could minimize the side effects associated with chemotherapy.
However, one of the limitations of using 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in lab experiments is its low solubility in water, which could affect its bioavailability and pharmacokinetics. In addition, the synthesis of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one is a complex and time-consuming process, which could limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 3-(morpholine-4-carbonyl)-1H-quinolin-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for 3-(morpholine-4-carbonyl)-1H-quinolin-2-one. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one. In addition, further studies are needed to evaluate the safety and efficacy of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in animal models and human clinical trials. Finally, the potential applications of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in other fields of research, such as neuroscience and infectious diseases, should be explored.
Méthodes De Synthèse
3-(morpholine-4-carbonyl)-1H-quinolin-2-one can be synthesized through a multi-step process that involves the condensation of morpholine-4-carboxylic acid with 2-aminoquinoline, followed by cyclization and subsequent acylation with acetic anhydride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a drug candidate for the treatment of cancer. 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Propriétés
IUPAC Name |
3-(morpholine-4-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-11(14(18)16-5-7-19-8-6-16)9-10-3-1-2-4-12(10)15-13/h1-4,9H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGQZVINVLNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholine-4-carbonyl)-1H-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)

![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)
![5,6-Dimethyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7456979.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)
![N-[2-methoxy-5-[[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7456991.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)
![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)


![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)